3-(4-Chloropyridin-3-YL)propan-1-amine

Description

Properties

Molecular Formula |

C8H11ClN2 |

|---|---|

Molecular Weight |

170.64 g/mol |

IUPAC Name |

3-(4-chloropyridin-3-yl)propan-1-amine |

InChI |

InChI=1S/C8H11ClN2/c9-8-3-5-11-6-7(8)2-1-4-10/h3,5-6H,1-2,4,10H2 |

InChI Key |

GHPPJZYRIOMUCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1Cl)CCCN |

Origin of Product |

United States |

Biological Activity

3-(4-Chloropyridin-3-YL)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

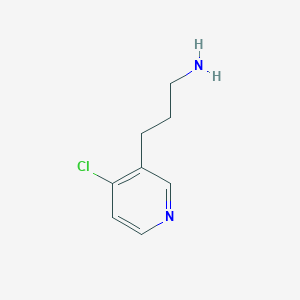

The chemical structure of this compound includes a chlorinated pyridine ring attached to a propan-1-amine chain. This structural feature is critical for its interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties, including:

- CYP Enzyme Inhibition : The compound has been noted for its inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect the metabolism of co-administered drugs, highlighting the need for careful consideration in therapeutic applications .

- Neurological Effects : Due to its ability to cross the blood-brain barrier, this compound may have implications for treating neurological disorders. Its mechanism of action may involve modulation of neurotransmitter systems .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have explored the biological activity of this compound:

-

CYP Enzyme Interaction Study :

- A study assessed the impact of this compound on CYP enzyme activity. Results indicated that this compound significantly inhibited CYP1A2, suggesting potential drug-drug interactions when co-administered with other medications metabolized by this pathway.

- Neuroprotective Study :

- Antimicrobial Activity Evaluation :

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : By inhibiting CYP enzymes, the compound alters metabolic pathways, which can lead to increased plasma concentrations of certain drugs and potential toxicity.

- Neurotransmitter Modulation : The ability to penetrate the blood-brain barrier allows it to interact with central nervous system targets, potentially modulating neurotransmitter release and signaling pathways.

Comparison with Similar Compounds

Dexchlorpheniramine Maleate

Chlorphenamine Impurity C

N,N-Dimethyl-3-(4-Morpholinopiperidin-1-yl)propan-1-amine (Antimalarial Compound 70)

- Structure: Features a pyrimidine core with morpholino and pyridin-3-yl substituents .

- Key Differences :

- Extended heterocyclic system (pyrimidine) vs. simple pyridine.

- Tertiary amine vs. primary amine.

- Functional Impact: The pyrimidine and morpholino groups enhance binding to parasitic targets (e.g., Plasmodium enzymes), while the tertiary amine improves pharmacokinetic properties .

3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propan-1-amine

- Structure : Piperazine ring substituted with dichlorophenyl and propan-1-amine .

- Key Differences :

- Piperazine moiety introduces rigidity vs. the flexible pyridine-amine chain.

- Functional Impact :

Physicochemical and Pharmacological Comparison

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | pKa (Amine) |

|---|---|---|---|

| This compound | 1.8 | 12.5 (water) | 9.4 |

| Dexchlorpheniramine Maleate | 3.2 | 1.2 (water) | 8.9 |

| Chlorphenamine Impurity C | 2.5 | 5.8 (water) | 9.1 |

| Antimalarial Compound 70 | 2.9 | 0.8 (water) | 8.7 |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(4-Chloropyridin-3-YL)propan-1-amine, and how can reaction conditions be optimized?

- Methodology :

- Coupling Reactions : Adapt methods from pyridine derivatives, such as nucleophilic substitution or Buchwald-Hartwig amination. For example, reacting 4-chloropyridine-3-carbaldehyde with propan-1-amine under reductive amination conditions (e.g., NaBH4 or Pd/C catalysis) .

- Optimization : Key parameters include solvent polarity (e.g., DMF or THF), temperature (35–80°C), and catalysts (e.g., CuBr for improved yield). Evidence from similar compounds shows cesium carbonate enhances reaction efficiency in coupling reactions .

- Yield Improvement : Use gradient elution chromatography (e.g., ethyl acetate/hexane) for purification, as demonstrated in structurally related amine syntheses .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR to confirm amine protonation and pyridyl chlorine positioning (e.g., δ 8.87 ppm for pyridine protons) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (e.g., [M+H]+ at m/z 215) .

- Elemental Analysis : Quantify chlorine content via combustion analysis or X-ray crystallography for structural confirmation .

Q. What primary biological activities or targets have been reported for structurally similar compounds?

- Key Findings :

- Antimicrobial Activity : Pyridine derivatives with chlorine substituents exhibit moderate antibacterial effects, likely due to halogen-mediated membrane disruption .

- Neurotransmitter Modulation : Piperidine/piperazine analogs (e.g., 3-(4-methylpiperidin-1-yl)propan-1-amine) interact with serotonin/dopamine receptors, suggesting potential CNS applications .

- Enzyme Inhibition : Chloropyridinyl groups in amines enhance binding to cytochrome P450 enzymes, relevant in drug metabolism studies .

Advanced Research Questions

Q. How can computational methods like DFT or wavefunction analysis elucidate the electronic structure of this compound?

- Approaches :

- Density Functional Theory (DFT) : Use the Colle-Salvetti correlation-energy formula to model electron density distributions and predict reactive sites (e.g., amine group nucleophilicity) .

- Multiwfn Software : Analyze electrostatic potential surfaces (EPS) and local kinetic-energy density to map noncovalent interactions (e.g., halogen bonding from Cl) .

- Molecular Dynamics : Simulate solvent effects on conformation using packages like GROMACS, guided by NMR-derived torsional angles .

Q. How can researchers resolve contradictions in reported biological activity data for pyridinylpropanamine derivatives?

- Strategies :

-

Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3-(6-methylpyridin-3-YL)propan-1-amine vs. 3-(4-chlorophenyl)propan-1-amine) to isolate substituent effects (Table 1) .

-

Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability in receptor-binding assays .

-

Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to aggregate data and identify outliers .

Table 1 : Comparative Bioactivity of Pyridinylpropanamine Derivatives

Q. What strategies improve binding affinity of this compound to biological targets?

- Methodological Recommendations :

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF) to the pyridine ring to enhance receptor-binding specificity, as seen in (R)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine .

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors) and prioritize derivatives with lower binding energies .

- In Vitro Validation : Perform competitive binding assays (e.g., radioligand displacement) to quantify affinity shifts post-modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.